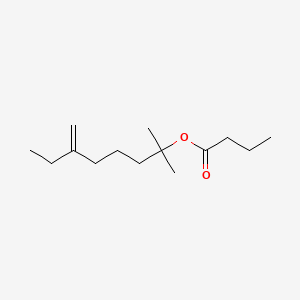

1,1-Dimethyl-5-methyleneheptyl butyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96846-67-2 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(2-methyl-6-methylideneoctan-2-yl) butanoate |

InChI |

InChI=1S/C14H26O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h3,6-11H2,1-2,4-5H3 |

InChI Key |

PGZPJUINMYJERW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)(C)CCCC(=C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dimethyl 5 Methyleneheptyl Butyrate

Strategic Approaches to Branched Alkene Ester Synthesis

The creation of 1,1-dimethyl-5-methyleneheptyl butyrate (B1204436) can be logically divided into two primary stages: the formation of the butyrate ester linkage and the synthesis of the requisite alcohol, 1,1-dimethyl-5-methyleneheptan-1-ol.

Esterification Pathways for Butyrate Formation

The esterification of an alcohol with butyric acid or its derivatives is a fundamental transformation in organic synthesis. Several methods are available, each with its own set of advantages and limitations.

One common method is the Fischer-Speier esterification , which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While straightforward, this method often requires high temperatures and long reaction times, which may not be suitable for sensitive substrates.

A milder and often more efficient alternative is the Steglich esterification . This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at or below room temperature. nih.gov This approach is particularly useful for the esterification of sterically hindered alcohols. researchgate.net For instance, resveratrol (B1683913) butyrate esters have been successfully synthesized from resveratrol and butyric acid using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP. nih.gov

Enzymatic esterification presents a green and highly selective alternative. Lipases, for example, can catalyze the formation of butyrate esters under mild conditions, often in solvent-free systems. researchgate.netbetterchemtech.com The use of enzymes can also offer high regioselectivity and enantioselectivity, which is a significant advantage when dealing with complex molecules. google.comresearchgate.net Studies on the synthesis of butyl butyrate have shown high conversion yields using lipase (B570770) catalysts. researchgate.net

| Esterification Method | Typical Reagents | General Conditions | Advantages | Potential Limitations |

| Fischer-Speier | Butyric acid, H₂SO₄ or HCl | Heat | Simple, inexpensive reagents | Harsh conditions, potential for side reactions |

| Steglich | Butyric acid, DCC/EDC, DMAP | Room temperature | Mild conditions, high yields | Stoichiometric byproducts can be difficult to remove |

| Enzymatic | Butyric acid or ester, Lipase | Mild temperature, often solvent-free | High selectivity, environmentally friendly | Enzyme cost and stability can be a concern |

Introduction of the 1,1-Dimethyl-5-methyleneheptyl Moiety

The synthesis of the 1,1-dimethyl-5-methyleneheptyl alcohol is a critical step. A plausible retrosynthetic analysis suggests a Grignard reaction as a key step. The synthesis could commence from a suitable starting material such as 5-methylhex-5-en-1-al. This aldehyde can be prepared via various established methods.

A potential synthetic route to 1,1-dimethyl-5-methyleneheptan-1-ol is outlined below:

Wittig Reaction: Commercially available 4-pentenal (B109682) can be reacted with methylenetriphenylphosphorane (B3051586) (generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium) to yield 5-methylhex-5-en-1-al.

Grignard Addition: The resulting aldehyde can then be treated with an excess of methylmagnesium bromide (CH₃MgBr) in an appropriate solvent like diethyl ether or tetrahydrofuran. The Grignard reagent will add twice to the aldehyde, first to form a secondary alcohol and then, after in-situ oxidation, to a ketone, which is then attacked again by the Grignard reagent to form the desired tertiary alcohol after acidic workup. A more direct approach would be the reaction of methylmagnesium bromide with a suitable ester, such as ethyl 4-methyl-4-pentenoate.

Catalytic Systems in the Synthesis of Highly Substituted Esters

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and atom economy.

Transition Metal Catalysis for Allylic Functionalization

Transition metal catalysts, particularly those based on palladium, are powerful tools for the formation of C-O bonds in allylic systems. cdnsciencepub.comacs.org These reactions typically proceed through a π-allyl metal intermediate, which can then be attacked by a nucleophile, such as a carboxylate. rsc.org This methodology could be applied to a precursor of the target molecule containing an allylic leaving group. The direct activation of allylic alcohols using transition metal catalysts has become an increasingly important area of research. rsc.org

Organocatalytic and Biocatalytic Approaches to Branched Esters

Organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral amines, phosphines, and N-heterocyclic carbenes (NHCs) have been employed to catalyze the synthesis of esters. nih.govrsc.org For instance, NHCs can catalyze the esterification of α,β-unsaturated aldehydes with alcohols under mild conditions. nih.gov This approach could be valuable in the synthesis of the target molecule if a suitable unsaturated aldehyde precursor is used.

Biocatalysis, as mentioned earlier, offers significant advantages in terms of selectivity. google.comresearchgate.net Lipases are particularly well-suited for the synthesis of esters and can often tolerate a wide range of substrates. The enzymatic resolution of racemic alcohols or acids is also a powerful strategy for obtaining enantiomerically pure esters.

| Catalytic Approach | Catalyst Example | Key Features | Relevant Application |

| Transition Metal Catalysis | Palladium(0) complexes | Formation of π-allyl intermediates, high stereocontrol | Allylic esterification |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, mild conditions | Esterification of unsaturated aldehydes |

| Biocatalysis | Lipases (e.g., Candida antarctica Lipase B) | High selectivity, green conditions | Kinetic resolution, ester synthesis |

Asymmetric Synthesis Considerations for Stereochemical Control

The target molecule, 1,1-dimethyl-5-methyleneheptyl butyrate, possesses a chiral center at the C5 position. Therefore, the development of an asymmetric synthesis to control the stereochemistry at this center is a significant consideration.

Asymmetric allylic substitution reactions, catalyzed by transition metals with chiral ligands, are a well-established method for setting stereocenters. nih.gov This approach could be employed if a suitable allylic precursor is synthesized.

Organocatalysis also offers powerful tools for asymmetric synthesis. acs.org For example, chiral aminocatalysts can be used to effect enantioselective conjugate additions to α,β-unsaturated aldehydes, which could be a key step in an asymmetric route to the 1,1-dimethyl-5-methyleneheptyl moiety.

Finally, biocatalytic resolutions, as mentioned previously, can be highly effective for separating enantiomers of a racemic alcohol precursor, thus providing access to enantiomerically enriched this compound.

Green Chemistry Principles in Esterification and Alkene Functionalization

The pursuit of greener chemical processes is guided by the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to both the formation of the ester linkage and the subsequent functionalization of the terminal alkene. Key areas of focus include the development of solvent-free reaction conditions and the optimization of atom economy to minimize waste.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and the costs associated with solvent purchase, purification, and disposal. For the synthesis of this compound, solvent-free approaches can be envisioned for both the esterification and alkene functionalization steps.

Esterification:

The direct esterification of the precursor tertiary alcohol, 1,1-dimethyl-5-methyleneheptan-1-ol, with butyric acid is challenging due to the steric hindrance around the tertiary carbon and the propensity for elimination reactions under harsh acidic conditions. scranton.edu Traditional Fischer esterification, which often requires a large excess of one reactant and a strong acid catalyst, is not ideal from a green chemistry perspective. nih.gov

A more viable and greener approach involves the use of butyric anhydride. The reaction of tertiary alcohols with acid anhydrides can proceed under milder conditions, often requiring only a catalytic amount of a suitable promoter. chemistryworld.com Importantly, this reaction can often be conducted under solvent-free conditions. nih.gov For instance, research has shown that 4-(N,N-dimethylamino)pyridine (DMAP) can efficiently catalyze the acylation of alcohols with acid anhydrides in the absence of a solvent, with the catalyst being potentially recoverable and reusable. nih.govacs.org Another green alternative is the use of solid acid catalysts, such as cation exchange resins or supported sulfonic acids, which can facilitate esterification and are easily separated from the reaction mixture, minimizing waste. mdpi.comlibretexts.org

Mechanically induced, or mechanochemical, solvent-free esterification at room temperature has also emerged as a promising green methodology. rsc.org Grinding a mixture of a carboxylic acid, an alcohol, and a suitable catalyst system, such as iodine/potassium hypophosphite (I₂/KH₂PO₂), can lead to the formation of esters in good yields without the need for bulk solvents. rsc.org

The table below summarizes potential solvent-free esterification methods applicable to the synthesis of this compound.

| Catalyst System | Reactants | Conditions | Advantages |

| DMAP (catalytic) | 1,1-Dimethyl-5-methyleneheptan-1-ol + Butyric Anhydride | Solvent-free, mild heating | High efficiency, potential for catalyst recycling. nih.govacs.org |

| Solid Acid Catalyst | 1,1-Dimethyl-5-methyleneheptan-1-ol + Butyric Acid/Anhydride | Solvent-free, heating | Easy catalyst separation and reuse, reduced corrosion. mdpi.comlibretexts.org |

| I₂/KH₂PO₂ | 1,1-Dimethyl-5-methyleneheptan-1-ol + Butyric Acid | Solvent-free, room temperature grinding | Mild conditions, avoidance of heating. rsc.org |

| Lipase (e.g., Novozym 435) | 1,1-Dimethyl-5-methyleneheptan-1-ol + Butyric Acid | Solvent-free, mild heating | High selectivity, biodegradable catalyst. |

Alkene Functionalization:

The terminal methylene (B1212753) group in this compound offers a handle for further chemical transformations. Green approaches to alkene functionalization also prioritize solvent-free conditions. For example, alkene hydrosilylation, a reaction that adds a silicon-hydrogen bond across the double bond, can be achieved using cobalt catalysts under solvent-free conditions. nih.govacs.org This method provides a route to silylated derivatives which can be further functionalized.

Furthermore, certain direct alkylations of alkenes have been successfully performed under solvent-free and catalyst-free conditions, highlighting the potential for highly efficient and clean transformations. rsc.org While the specific applicability to this compound would require experimental validation, these examples pave the way for developing greener functionalization protocols.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. mdpi.comacs.org

Esterification:

The choice of esterification method significantly impacts the atom economy. Direct esterification of 1,1-dimethyl-5-methyleneheptan-1-ol with butyric acid, if achievable, would have a high atom economy, with water being the only byproduct. numberanalytics.com However, the practical challenges associated with this reaction for tertiary alcohols often necessitate alternative routes.

Catalytic approaches are central to maximizing atom economy and minimizing waste. The use of catalysts, especially in small quantities, avoids the need for stoichiometric reagents that would otherwise end up as waste. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled, further reducing the environmental footprint of the process. rsc.org

Alkene Functionalization:

Addition reactions across the double bond are inherently atom-economical as all atoms of the reacting molecule are incorporated into the product. scranton.eduyoutube.com For instance, hydroformylation, the addition of a formyl group and a hydrogen atom, is a 100% atom-economical reaction that could convert the terminal methylene group into an aldehyde functionality. rsc.org This process can be a step towards producing valuable chemicals from renewable feedstocks. nih.gov Modern rhodium-based catalysts allow this reaction to proceed under milder conditions with high selectivity, aligning with green chemistry principles. rsc.org

Olefin metathesis is another powerful, atom-economical tool for C-C bond formation. wikipedia.org While it involves the redistribution of alkene fragments, careful selection of reaction partners and conditions can lead to high yields of the desired product with minimal byproducts. sigmaaldrich.com The development of ruthenium-based catalysts has made this reaction highly versatile and tolerant of various functional groups. chemistryworld.com

The table below illustrates the atom economy of different potential functionalization reactions for the methylene group.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Hydroformylation | This compound + CO + H₂ | 1,1-Dimethyl-5-(formylmethyl)heptyl butyrate | None | 100% rsc.org |

| Hydrogenation | This compound + H₂ | 1,1,5-Trimethylheptyl butyrate | None | 100% youtube.com |

| Epoxidation | This compound + Oxidant (e.g., H₂O₂) | 1,1-Dimethyl-5-(oxiran-2-yl)heptyl butyrate | Water | High |

| Cross-Metathesis | This compound + Partner Alkene | New Alkene | Volatile Alkene (e.g., ethene) | Variable, can be high sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethyl 5 Methyleneheptyl Butyrate

Reaction Pathways of the Ester Functional Group

The ester linkage in 1,1-Dimethyl-5-methyleneheptyl butyrate (B1204436) is characterized by significant steric hindrance due to the tertiary carbon atom (C1) bonded to the ester oxygen. This steric bulk is a primary determinant of the reaction mechanisms and rates for this part of the molecule.

The cleavage of the ester bond, or hydrolysis, can be catalyzed by either acids or bases, with the specific mechanism being highly dependent on the reaction conditions and the structure of the ester. jk-sci.com

Under acid-catalyzed conditions , most esters hydrolyze through a bimolecular mechanism involving nucleophilic attack on the carbonyl carbon (AAC2). However, for tertiary esters like 1,1-Dimethyl-5-methyleneheptyl butyrate, the reaction proceeds readily through a unimolecular pathway known as the AAL1 mechanism. ucoz.com This is because the tertiary alkyl group can depart as a relatively stable tertiary carbocation. chemistrysteps.com The mechanism is initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the bond between the oxygen and the tertiary alkyl carbon. ucoz.comchemistrysteps.com This pathway is particularly favored in concentrated acids. ucoz.com

Base-catalyzed hydrolysis , or saponification, is notably challenging for sterically hindered esters. arkat-usa.org The standard BAC2 mechanism, which involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, is impeded by the bulky 1,1-dimethylheptyl group. masterorganicchemistry.comresearchgate.netyoutube.com To overcome this, reactions can be performed in non-aqueous or controlled environments. researchgate.netarkat-usa.org Studies have shown that using systems like sodium hydroxide in a methanol/dichloromethane mixture allows for the efficient saponification of crowded esters at room temperature. arkat-usa.orgarkat-usa.org The proposed mechanism suggests that poorly solvated, or "naked," hydroxide anions in these non-aqueous media are far more reactive and can more easily attack the sterically shielded carbonyl carbon. researchgate.netarkat-usa.org

Table 1: Hydrolysis Mechanisms and Conditions for this compound

| Condition | Dominant Mechanism | Key Features & Rationale | Expected Reactivity |

|---|---|---|---|

| Aqueous Acid (e.g., dilute H₂SO₄) | AAL1 (Alkyl-oxygen cleavage) | Formation of a stable tertiary carbocation from the alcohol moiety is favored over nucleophilic attack at the sterically hindered carbonyl carbon. ucoz.comchemistrysteps.com | Moderate to Good |

| Aqueous Base (e.g., aqueous NaOH) | BAC2 (Acyl-oxygen cleavage) | Severe steric hindrance from the tertiary alkyl group significantly impedes the approach of the hydroxide nucleophile to the carbonyl carbon. arkat-usa.org | Very Slow / Poor |

| Non-Aqueous Base (e.g., NaOH in MeOH/CH₂Cl₂) | BAC2 (Acyl-oxygen cleavage) | "Naked" or poorly solvated hydroxide ions are more nucleophilic and can overcome the steric barrier more effectively. researchgate.netarkat-usa.org | Good |

Transesterification is an equilibrium process that exchanges the alkoxy group of an ester with a different alcohol, a reaction that can be catalyzed by either an acid or a base. wikipedia.orglibretexts.org The mechanism involves a nucleophilic attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

For this compound, transesterification with a branched alcohol presents a case of mutual steric hindrance. The tertiary nature of the ester itself makes nucleophilic attack difficult. When the incoming nucleophile is also a sterically demanding branched alcohol (e.g., tert-butanol), the activation energy for the reaction is expected to be very high.

The reaction's equilibrium can typically be shifted towards the products by using a large excess of the incoming alcohol. lumenlearning.comlibretexts.org However, due to the pronounced steric hindrance from both the substrate and the reagent, the rate of achieving this equilibrium would likely be extremely slow, requiring forcing conditions such as high temperatures.

Table 2: Factors Affecting Transesterification of this compound with Branched Alcohols

| Factor | Influence on the Reaction |

|---|---|

| Steric Hindrance (Substrate) | The tertiary 1,1-dimethylheptyl group shields the carbonyl carbon, slowing the rate of nucleophilic attack. |

| Steric Hindrance (Reagent) | A branched alcohol is a bulky nucleophile, further increasing the steric barrier and reducing the reaction rate. youtube.com |

| Catalyst | Both acid (activating the carbonyl) and base (generating a more potent alkoxide nucleophile) catalysis are possible, but may not fully overcome the steric issues. wikipedia.org |

| Equilibrium | The reaction is reversible. A large excess of the reactant alcohol is required to drive the reaction forward. lumenlearning.comlibretexts.org |

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. organic-chemistry.orgwikipedia.org A critical prerequisite for the ester serving as the nucleophile is the presence of an α-hydrogen. organic-chemistry.org The butyrate portion of the molecule meets this requirement.

However, the reaction is highly sensitive to steric hindrance. vaia.com The condensation involves the formation of an enolate from one ester molecule, which then attacks the carbonyl carbon of a second ester molecule. In the case of this compound, the exceptionally bulky tertiary alkoxide group effectively shields the electrophilic carbonyl carbon. This steric shield makes a nucleophilic attack by an enolate highly improbable. brainly.com Consequently, this compound is considered a poor substrate for the Claisen condensation, with little to no product expected under standard reaction conditions.

Reactivity of the 5-Methyleneheptyl Alkene Moiety

The terminal double bond of the 5-methyleneheptyl group provides a second site of reactivity, primarily engaging in addition reactions.

Alkenes are electron-rich and readily undergo electrophilic addition reactions. chemistrysteps.com When an unsymmetrical reagent like a hydrogen halide (HX) is added to an unsymmetrical alkene, the regioselectivity of the reaction is typically governed by Markovnikov's rule. organic-chemistry.org This rule predicts that the hydrogen atom will add to the carbon of the double bond that already bears more hydrogen atoms, while the electrophile's other component (X) will add to the more substituted carbon. masterorganicchemistry.comleah4sci.com This preference is due to the formation of the more stable carbocation intermediate during the reaction. rutgers.edulibretexts.org

In this compound, the alkene is a terminal methylene (B1212753) group (C5=CH₂). According to Markovnikov's rule, the addition of HX would result in the hydrogen atom bonding to the terminal CH₂ carbon and the 'X' group bonding to the C5 position. This pathway proceeds through a more stable tertiary carbocation at C5. The alternative, a primary carbocation on the terminal carbon, is significantly less stable and therefore not the favored pathway.

Conversely, anti-Markovnikov addition can be achieved through specific reactions, such as hydroboration-oxidation or the radical addition of HBr. rutgers.edulibretexts.org In these cases, the orientation of addition is reversed.

Table 3: Regioselectivity in Electrophilic Addition to the 5-Methyleneheptyl Moiety

| Reagent/Condition | Addition Type | Product Structure | Rationale |

|---|---|---|---|

| HCl, HBr, HI (ionic mechanism) | Markovnikov | 'X' adds to C5; 'H' adds to the terminal CH₂. | Proceeds via the more stable tertiary carbocation at C5. organic-chemistry.orgrutgers.edu |

| H₂O / H⁺ (Acid-catalyzed hydration) | Markovnikov | 'OH' adds to C5; 'H' adds to the terminal CH₂. | Mechanism follows the same principle of forming the most stable carbocation. cureffi.org |

| 1. BH₃ / 2. H₂O₂, NaOH (Hydroboration-Oxidation) | Anti-Markovnikov | 'OH' adds to the terminal CH₂; 'H' adds to C5. | Boron adds to the least sterically hindered carbon, followed by oxidation. libretexts.org |

The terminal alkene can also participate in reactions involving free radical intermediates. A classic example is the anti-Markovnikov addition of HBr, which is initiated by peroxides. libretexts.org In this chain reaction, a bromine radical adds to the terminal CH₂ carbon, which generates the more stable tertiary radical at the C5 position. This carbon radical then abstracts a hydrogen atom from an HBr molecule to complete the addition. libretexts.org

Furthermore, terminal alkenes can act as monomers in radical polymerization. libretexts.orglibretexts.org This process is characterized by three main stages:

Initiation: A radical initiator (e.g., an organic peroxide) generates a free radical, which then attacks the double bond of the monomer. lumenlearning.com This attack occurs at the less substituted CH₂ carbon, creating a new, more stable tertiary radical at C5. libretexts.org

Propagation: The monomer radical adds to the double bond of another monomer molecule, a process that repeats to build a long polymer chain. libretexts.org

Termination: The growth of the polymer chain is halted when two radicals combine or undergo disproportionation. lumenlearning.com

While this compound can theoretically serve as a monomer, its significant bulk would likely influence the polymerization process. The steric hindrance could reduce the rate of propagation and potentially lead to polymers with lower average molecular weights compared to less hindered vinyl monomers. youtube.com

Table 4: Radical Reactions at the Alkene Moiety of this compound

| Reaction | Initiator | Key Intermediate | Outcome |

|---|---|---|---|

| Radical Addition of HBr | Peroxide (e.g., ROOR) | Tertiary radical at C5 after initial addition of Br• to the terminal CH₂. libretexts.org | Anti-Markovnikov product (1-bromo-5-methyl-5-heptyl butyrate). |

| Radical Polymerization | Peroxide or Azo compound | Growing polymer chain with a tertiary radical at the active end. | Formation of a polymer with bulky side chains. The rate and molecular weight may be limited by steric effects. libretexts.orgyoutube.com |

Oxidative Transformations and Olefin Metathesis

The presence of a terminal alkene functionality in this compound offers a reactive site for various oxidative transformations and carbon-carbon bond-forming reactions like olefin metathesis. The steric hindrance imposed by the gem-dimethyl group on the quaternary carbon alpha to the ester carbonyl can influence the accessibility and reactivity of the nearby methylene group.

Oxidative Transformations

While specific studies on the oxidative reactions of this compound are not extensively documented in publicly available literature, the reactivity of the terminal alkene can be inferred from general principles and studies on structurally similar molecules. Key oxidative transformations applicable to such a substrate include epoxidation, ozonolysis, and dihydroxylation.

Epoxidation: The reaction of the terminal double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes involving reagents like hydrogen peroxide, would be expected to yield the corresponding epoxide, 1,1-dimethyl-5-(oxiran-2-yl)heptyl butyrate. nih.govconicet.gov.ar The reaction rate and yield may be influenced by the steric bulk of the molecule. In the epoxidation of fatty acid methyl esters, the conversion of double bonds to oxirane rings is a well-established process. nih.govmdpi.com

Ozonolysis: Cleavage of the carbon-carbon double bond via ozonolysis is a powerful synthetic tool. libretexts.orgbyjus.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be predicted to yield formaldehyde (B43269) and the corresponding keto-ester, 1,1-dimethyl-5-oxoheptyl butyrate. nih.govmasterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of the corresponding carboxylic acid. masterorganicchemistry.com The ozonolysis of unsaturated fatty acid methyl esters to produce aldehydes and aldehydo-esters has been demonstrated. nih.govnih.gov

Olefin Metathesis

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds. For a terminal alkene like the one present in this compound, cross-metathesis with other olefins is a plausible transformation. However, the steric hindrance around the alkene, although not directly adjacent, could necessitate the use of more active, specialized catalysts. For sterically hindered alkenes, second-generation Grubbs or Hoveyda-Grubbs catalysts are often employed to achieve reasonable efficiency. sigmaaldrich.comnih.govorganic-chemistry.org For instance, in cross-metathesis reactions of sterically hindered olefins, the choice of the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst can significantly impact the reaction's success. organic-chemistry.orgacs.org

A hypothetical cross-metathesis reaction with a simple alkene like ethylene (B1197577) (ethenolysis) could, in principle, lead to the formation of a shorter chain ester and prop-1-ene, though this is often challenging with sterically encumbered substrates. More practical would be cross-metathesis with other functionalized alkenes to build more complex molecular architectures. harvard.edu

Interplay between Ester and Alkene Reactivity in Branched Systems

The chemical behavior of this compound is not merely the sum of its individual functional groups but is also defined by the interplay between the ester and the terminal alkene within its branched structure. The spatial proximity and electronic nature of these groups can lead to through-space interactions and modified reactivity compared to simpler, unbranched analogues.

The quaternary carbon atom bearing the gem-dimethyl groups and the butyrate ester creates a sterically demanding environment. This steric bulk can shield the ester carbonyl from nucleophilic attack, potentially reducing its susceptibility to hydrolysis or transesterification compared to less hindered esters. quora.combyjus.com While the ester group is several carbons removed from the alkene, its conformational flexibility might allow it to fold back, influencing the steric environment of the double bond.

Conversely, the presence of the alkene can influence reactions at the ester functionality, although electronic effects are likely to be minimal due to the insulating saturated carbon chain separating the two groups. However, during certain transformations of the alkene, the ester group could act as an intramolecular directing group or a participating group, although no specific examples for this compound are available.

In the context of reactions involving the alkene, the bulky ester-containing portion of the molecule can influence the regioselectivity and stereoselectivity of additions to the double bond. For instance, in reactions proceeding through bulky transition states, the voluminous nature of the rest of the molecule could direct incoming reagents to the less hindered face of the alkene.

Theoretical and Computational Studies of 1,1 Dimethyl 5 Methyleneheptyl Butyrate

Molecular Dynamics Simulations for Reactive Intermediates and Transition States

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations allow for the study of the time evolution of a molecular system. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. youtube.com

In the context of chemical reactions, MD simulations are invaluable for:

Exploring the potential energy surface: MD can help locate transition states and reactive intermediates that may not be easily identified through static calculations alone.

Simulating the reaction environment: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the reaction pathway and the stability of intermediates and transition states.

Understanding dynamic effects: MD can reveal dynamic effects that are not captured by static models, such as the role of specific molecular motions in promoting a reaction.

For 1,1-dimethyl-5-methyleneheptyl butyrate (B1204436), MD simulations could be used to study the dynamics of the molecule in a solvent, providing insights into how its conformation changes over time and how it interacts with surrounding solvent molecules. This is particularly relevant for understanding reactions in solution. For instance, simulations of unsaturated lipid bilayers have been used to understand the behavior of molecules with double bonds in a membrane-like environment. nih.govnih.gov

Reaction Mechanism Elucidation through in silico Approaches

Computational chemistry provides powerful tools for elucidating the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

The formation of 1,1-dimethyl-5-methyleneheptyl butyrate would likely occur via an esterification reaction between butyric acid and 1,1-dimethyl-5-methyleneheptan-1-ol. Due to the tertiary nature of the alcohol, the mechanism of esterification can be complex. stackexchange.com Computational studies can be employed to investigate competing reaction pathways.

For a tertiary alcohol, the Fischer esterification mechanism can proceed through a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The steps would involve:

Protonation of the alcohol's hydroxyl group.

Loss of water to form a stable tertiary carbocation.

Nucleophilic attack of the carbocation by the carboxylic acid.

Deprotonation to yield the final ester product.

Computational analysis would involve locating the transition state for each step and calculating the activation energies. This would allow for a comparison of the feasibility of this pathway versus other potential mechanisms.

The methylene (B1212753) group (C=CH2) in this compound is a site of unsaturation that can undergo various functionalization reactions, such as hydrogenation, halogenation, and oxidation. Theoretical studies can predict the regio- and stereoselectivity of these reactions.

For example, in an electrophilic addition reaction, computational methods can be used to:

Model the approach of the electrophile to the double bond.

Determine the structure and stability of the resulting carbocation intermediate. The stability of the intermediate will dictate the regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition).

Calculate the energy barrier for the subsequent attack of the nucleophile.

Recent research has also explored the multi-site functionalization of alkenes, where computational studies, including DFT calculations, have been instrumental in understanding the reaction mechanisms and controlling the selectivity. nih.govresearchgate.net These approaches could be applied to predict how different reagents would react with the alkene moiety of this compound. Experimental and theoretical investigations into alkene transformations in various conditions have highlighted pathways such as hydration, oxidation, and dimerization. researchgate.net

Advanced Analytical Methodologies for Characterizing 1,1 Dimethyl 5 Methyleneheptyl Butyrate

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 1,1-Dimethyl-5-methyleneheptyl butyrate (B1204436) from complex mixtures and for distinguishing it from its structural isomers.

Multidimensional Gas Chromatography for Complex Mixture Analysis

Given that 1,1-Dimethyl-5-methyleneheptyl butyrate is a component of fragrance oils, it often exists within a complex matrix of other volatile and semi-volatile compounds. Standard single-column gas chromatography (GC) may not provide sufficient resolution to separate all constituents, leading to co-elution and making accurate identification and quantification challenging.

Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GCxGC), offers a powerful solution. This technique employs two columns of different stationary phase polarities, providing a significantly enhanced separation capacity. In a typical GCxGC setup for fragrance analysis, a non-polar column is used in the first dimension, separating compounds based on their boiling points. The effluent from the first column is then subjected to a second, shorter column with a polar stationary phase, which separates the components based on polarity. This results in a two-dimensional chromatogram with highly resolved peaks, facilitating the identification of individual components even in highly complex mixtures. The use of a time-of-flight mass spectrometer (TOF-MS) as a detector further enhances the analytical power by providing high-quality mass spectra for each separated peak.

Table 1: Illustrative GCxGC Parameters for Fragrance Analysis

| Parameter | First Dimension | Second Dimension |

|---|---|---|

| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., DB-1701) |

| Length | 30 m | 1-2 m |

| Internal Diameter | 0.25 mm | 0.1-0.25 mm |

| Film Thickness | 0.25 µm | 0.1-0.25 µm |

| Modulation Period | 2-8 s | N/A |

Advanced Liquid Chromatography for Structural Isomer Separation

While GC is well-suited for volatile compounds, advanced liquid chromatography (LC) techniques are invaluable for the separation of structural isomers of esters like this compound, particularly if the isomers have similar volatilities. The presence of a chiral center in a potential isomer of this compound would necessitate the use of chiral chromatography for separation.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for separating enantiomers and diastereomers of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral molecules, including esters. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase.

The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. Method development may involve screening different CSPs and mobile phase compositions to find the combination that provides the best resolution for the specific isomers of interest.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to piece together the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration values, and splitting patterns of the proton signals provide a wealth of information. For instance, the protons on the carbon adjacent to the ester oxygen would appear downfield due to the deshielding effect of the oxygen atom. The methylene (B1212753) protons of the butyl group would exhibit characteristic splitting patterns based on their neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (butyl) | ~0.9 | Triplet |

| CH₂ (butyl) | ~1.4 | Sextet |

| CH₂ (butyl, adjacent to C=O) | ~2.2 | Triplet |

| C(CH₃)₂ | ~1.5 | Singlet |

| C=CH₂ | ~4.7 | Singlet |

| Other CH₂ | ~1.3-1.6 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~173 |

| C(CH₃)₂ | ~80 |

| C=CH₂ | ~145 |

| =CH₂ | ~112 |

| C(CH₃)₂ | ~25 |

| Butyl carbons | ~13, ~18, ~36 |

| Other CH₂ | ~22-40 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Another key feature would be the C-O stretching vibrations, which usually appear as two bands in the 1000-1300 cm⁻¹ region. The presence of the C=C double bond from the methylene group would give rise to a stretching vibration around 1640-1680 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups, and it is particularly useful for detecting the C=C double bond, which often gives a strong Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the identification of individual components in a mixture.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butanoic acid, 1,1-dimethyl-5-methyleneheptyl ester |

| Cellulose |

| Amylose |

| Hexane |

| Isopropanol |

Integrated Analytical Platforms for Comprehensive Structural Elucidation

To unambiguously determine the structure of this compound, integrated or "hyphenated" techniques are indispensable. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a wealth of structural information from a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be expected, though it may be weak due to the instability of tertiary alcohol esters. whitman.edulibretexts.org The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. whitman.edumiamioh.eduyoutube.com For this specific compound, characteristic fragments would arise from the loss of the butoxy group or cleavage at the tertiary carbon. Based on the analysis of similar butyrate esters, a prominent peak corresponding to the butyryl cation (m/z 71) and another from the C₄H₇O₂⁺ fragment (m/z 87) resulting from cleavage and rearrangement would be anticipated. whitman.edu The fragmentation of the dimethyl-methyleneheptyl portion would also yield a series of characteristic terpene-like fragments. nih.govnih.gov

A hypothetical GC-MS analysis would involve a non-polar column (e.g., DB-5ms) to separate the ester based on its boiling point. The resulting mass spectrum would be compared against spectral libraries and predicted fragmentation patterns to confirm its identity.

Interactive Table 1: Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |

| 226 | [C₁₄H₂₆O₂]⁺ | Molecular Ion (M⁺) | Low |

| 139 | [C₁₀H₁₉]⁺ | Loss of butyric acid | Moderate |

| 121 | [C₉H₁₃]⁺ | Further fragmentation of terpene moiety | Moderate |

| 87 | [C₄H₇O₂]⁺ | Cleavage with H-rearrangement | High |

| 71 | [C₄H₇O]⁺ | Butyryl cation (α-cleavage) | High |

| 43 | [C₃H₇]⁺ | Propyl fragment from butyrate chain | Moderate to High |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or when analyzing complex matrices, LC-MS/MS is a powerful alternative. nih.govphenomenex.com This technique separates compounds in the liquid phase before mass analysis. Reversed-phase chromatography, using a C18 column, is commonly employed for esters and terpenes. nih.govthermofisher.comscispec.co.th

In LC-MS/MS, a softer ionization technique than EI, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), is typically used. nih.gov These methods often produce a prominent protonated molecule [M+H]⁺, which is then selected in the first quadrupole (Q1) of a tandem mass spectrometer. This parent ion is fragmented in a collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. nih.gov

For this compound, the [M+H]⁺ ion (m/z 227) would be selected as the precursor ion. Collision-induced dissociation would likely lead to the loss of the butanoic acid moiety (a neutral loss of 88 Da), resulting in a major product ion at m/z 139. This specific transition (227 → 139) could be used for highly selective quantification of the compound in complex mixtures. thermofisher.com

Environmental Transformation Pathways and Biodegradation Studies of Synthetic Branched Esters

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For 1,1-dimethyl-5-methyleneheptyl butyrate (B1204436), the key abiotic degradation pathways are hydrolysis of the ester linkage and photolytic or oxidative attack on the terminal double bond.

Hydrolysis is a primary abiotic degradation route for esters in aqueous environments, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. nih.gov The rate of this reaction is significantly influenced by pH and temperature.

The hydrolysis of 1,1-dimethyl-5-methyleneheptyl butyrate is expected to be analogous to that of other tertiary alkyl esters, such as tert-butyl formate (B1220265). Studies on tert-butyl formate have shown that its hydrolysis proceeds via neutral, acid-catalyzed, and base-catalyzed pathways. usgs.gov At a neutral pH around 7, the neutral hydrolysis pathway is predominant. usgs.gov However, under acidic or alkaline conditions, the hydrolysis rate increases substantially. usgs.gov

The tertiary nature of the alcohol moiety in this compound introduces significant steric hindrance around the ester linkage. While this steric hindrance makes the formation of the ester through direct esterification of the tertiary alcohol challenging, it also influences the rate of hydrolysis. acs.org Generally, increased steric hindrance at the alcohol portion of an ester can decrease the rate of hydrolysis. nih.gov

The following table, based on data from the hydrolysis of the structurally similar tert-butyl formate, illustrates the expected significant impact of pH on the degradation rate of tertiary alkyl esters.

| pH | Temperature (°C) | Predominant Pathway | Half-life |

| 2 | 4 | Acid-catalyzed | ~6 hours |

| 5-7 | 22 | Neutral | ~5 days |

| 11 | 22 | Base-catalyzed | ~8 minutes |

This interactive table is based on kinetic data for tert-butyl formate and is intended to be illustrative of the expected behavior of this compound under similar conditions. usgs.gov

The presence of a terminal methylene (B1212753) group (a carbon-carbon double bond) in this compound makes it susceptible to photolytic and oxidative degradation. In the environment, this can occur through reactions with atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). future4200.com

Ozonolysis is a well-established mechanism for the oxidative cleavage of alkenes. masterorganicchemistry.comacs.org This process would break the double bond of the methylene group, leading to the formation of smaller, more oxidized molecules. The expected products of the ozonolysis of this compound would be a ketone (from the internal carbon of the former double bond) and formaldehyde (B43269) (from the terminal carbon).

Oxidative cleavage can also be initiated by other strong oxidizing agents present in the environment. researchgate.net The reaction with hydroxyl radicals, which are highly reactive and non-selective, is a major degradation pathway for many organic compounds in the atmosphere and in sunlit surface waters. future4200.com The rate of these reactions is dependent on the concentration of the oxidants and the intensity of sunlight.

The general pathway for the oxidative cleavage of the methylene group can be summarized as follows:

Initial attack: An oxidant (e.g., O₃, •OH) attacks the electron-rich double bond.

Intermediate formation: Unstable intermediates, such as ozonides or peroxy radicals, are formed. nih.gov

Bond cleavage: The carbon-carbon double bond is cleaved, resulting in the formation of two carbonyl compounds.

Enzymatic Biotransformation by Microbial Systems

Microbial degradation is a crucial pathway for the removal of synthetic esters from the environment. The structure of the ester, particularly its branching and functional groups, plays a significant role in its susceptibility to enzymatic attack.

Esterases and lipases are the primary enzymes responsible for the biodegradation of esters. These enzymes catalyze the hydrolysis of the ester bond, a process analogous to chemical hydrolysis but often at much faster rates under mild environmental conditions. nih.gov

Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a robust and widely studied biocatalyst known for its ability to catalyze both the synthesis and hydrolysis of a broad range of esters. rsc.orgresearchgate.net Its high efficiency and stability make it a relevant model for understanding the enzymatic degradation of synthetic esters. mdpi.com While specific studies on the degradation of this compound by Novozym 435 are not available, its known substrate scope suggests it would be capable of hydrolyzing this ester. However, the significant steric hindrance around the tertiary carbon of the alcohol moiety is expected to influence the rate of enzymatic hydrolysis. nih.govmdpi.com Studies with other sterically hindered substrates have shown that while Novozym 435 can be effective, the reaction rates may be lower compared to less hindered esters. nih.gov The use of specific reaction media, such as deep eutectic solvents, has been shown to improve the selectivity and performance of Novozym 435 in the hydrolysis of some complex esters. nih.gov

The biodegradability of esters is strongly dependent on their chemical structure. Key structural features that influence the rate and extent of biodegradation include:

Chain Length: The length of both the carboxylic acid and alcohol chains can affect biodegradability.

Branching: The presence and location of branches in the molecule are critical. Research has consistently shown that branching in the alcohol moiety of esters significantly decreases the rate of anaerobic biodegradation. researchgate.net This is attributed to steric hindrance, which can impede the access of microbial enzymes to the ester linkage. researchgate.net The highly branched tertiary structure of the alcohol part of this compound is therefore expected to make it more recalcitrant to biodegradation compared to linear or less branched isomers. researchgate.net

The following table summarizes the general influence of structural features on the biodegradability of esters, which can be applied to predict the behavior of this compound.

| Structural Feature | Influence on Biodegradability | Rationale |

| Branching (Alcohol Moiety) | Decreases | Steric hindrance at the ester linkage, impeding enzymatic attack. researchgate.net |

| Unsaturation (Double Bond) | Increases | Provides an additional site for microbial oxidation. researchgate.net |

| Tertiary Ester | Decreases | High degree of steric hindrance. nih.gov |

Identification of Environmental Transformation Products

Based on the abiotic and biotic degradation pathways discussed, several transformation products of this compound can be predicted.

The primary transformation products would result from the cleavage of the ester bond and the oxidation of the double bond:

Hydrolysis Products: The hydrolysis of the ester linkage, whether through abiotic or biotic pathways, would yield butanoic acid and 1,1-dimethyl-5-methyleneheptan-1-ol.

Butanoic acid is a naturally occurring short-chain fatty acid and is readily biodegradable.

1,1-dimethyl-5-methyleneheptan-1-ol is a tertiary alcohol containing a double bond. Its subsequent fate would depend on the degradation of its unsaturated and branched structure.

Oxidative Cleavage Products: The oxidation of the terminal methylene group would lead to the formation of a ketone and formaldehyde. The resulting keto-ester would be:

1,1-Dimethyl-5-oxoheptyl butyrate and Formaldehyde. Formaldehyde is a simple, highly reactive aldehyde that is readily mineralized in the environment. The keto-ester would likely undergo further degradation through hydrolysis of the ester bond.

Further degradation of the initial transformation products is expected. For instance, the unsaturated tertiary alcohol formed from hydrolysis could undergo oxidation at the double bond. The butanoic acid is expected to be readily mineralized to carbon dioxide and water by a wide range of microorganisms. The complex interplay of these degradation pathways will determine the ultimate environmental fate of this compound.

Future Directions in the Research of 1,1 Dimethyl 5 Methyleneheptyl Butyrate and Analogous Compounds

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of esters like 1,1-Dimethyl-5-methyleneheptyl butyrate (B1204436) traditionally involves the esterification of a carboxylic acid (butyric acid) with an alcohol (1,1-dimethyl-5-methyleneheptan-1-ol). Future research will likely focus on developing advanced catalytic systems to improve this process's selectivity and efficiency.

Conventional methods often rely on homogeneous acid catalysts, such as sulfuric acid, which can lead to challenges in product purification and catalyst recovery. mdpi.com Modern research is geared towards heterogeneous catalysts, which are more environmentally friendly and easier to separate from the reaction mixture. mdpi.com For a sterically hindered tertiary alcohol like the precursor to 1,1-Dimethyl-5-methyleneheptyl butyrate, catalyst design is particularly crucial.

Future research could explore:

Solid Acid Catalysts: Materials like silica-supported tungstic acid (H₂WO₄/SiO₂) have shown high stability and activity in esterification reactions. mdpi.com Investigating such catalysts for the synthesis of this compound could lead to higher yields and easier workup.

Enzymatic Catalysis: Lipases are increasingly used for ester synthesis due to their high selectivity and mild reaction conditions. csic.es Screening for a lipase (B570770) that can efficiently accommodate the bulky 1,1-dimethyl-5-methyleneheptyl group would be a significant step towards a greener synthesis.

Bimetallic Oxide Clusters: Recent developments have shown that bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRuOx/C), can be highly effective for ester production using molecular oxygen as a green oxidant. labmanager.com Applying these novel catalysts to the synthesis of complex esters could represent a major breakthrough.

Ionic Liquids: Ionic liquids can act as both solvent and catalyst in esterification reactions, offering high catalytic activity and selectivity. google.com Their recyclability makes them an attractive option for sustainable production.

| Catalyst Type | Advantages | Potential Challenges for this compound Synthesis |

| Homogeneous Acids (e.g., H₂SO₄) | High reaction rates | Corrosion, difficult to separate, potential for side reactions |

| Heterogeneous Solid Acids | Easy separation, reusable, non-corrosive mdpi.com | Lower activity compared to homogeneous catalysts, potential for pore size limitations with bulky substrates |

| Lipases | High selectivity, mild conditions, environmentally friendly csic.es | Enzyme stability, cost, potential for slow reaction rates with non-natural substrates |

| Bimetallic Oxide Clusters | High efficiency, use of green oxidants labmanager.com | Catalyst cost and availability, optimization of reaction conditions |

| Ionic Liquids | Dual role as catalyst and solvent, high selectivity, recyclable google.com | Viscosity, cost, and potential toxicity of some ionic liquids |

Development of Sustainable Synthesis Routes from Renewable Feedstocks

The principles of green chemistry encourage the use of renewable resources. wordpress.com Future research on this compound should prioritize the development of synthesis routes that utilize bio-based starting materials.

Butyric Acid from Fermentation: Butyric acid, a key component of the target ester, can be produced through the fermentation of biomass. nih.gov This provides a renewable alternative to petroleum-derived butyric acid.

Terpenoid Precursors: The alcohol moiety, 1,1-dimethyl-5-methyleneheptan-1-ol, is a terpene alcohol. Many terpenes are naturally abundant and can be sourced from plants. Investigating biosynthetic pathways or chemical modifications of common terpenes to produce this specific alcohol would be a key research direction. For instance, linalool, an isomer with the formula C₁₀H₁₈O, is a naturally occurring terpene alcohol that could potentially be isomerized or functionalized.

Waste Valorization: Exploring the use of agricultural or forestry waste as a source for the carbon backbone of both the acid and alcohol components aligns with the goals of a circular economy. csic.es

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict chemical reactivity, which can accelerate the development of synthetic methods. For a molecule like this compound, computational modeling can provide valuable insights.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction mechanism of the esterification process with different catalysts. nih.govacs.org This can help in identifying the rate-determining steps and understanding the role of the catalyst in lowering the activation energy.

Catalyst Design: Computational screening of potential catalysts can identify promising candidates before they are synthesized and tested in the lab, saving time and resources. This is particularly relevant for designing catalysts with specific steric and electronic properties to accommodate the bulky tertiary alcohol. caltech.edu

Predicting Properties: Quantum mechanical models can be used to predict the physicochemical properties of this compound, which can guide its potential applications. nih.gov For example, modeling its interaction with biological targets could suggest its use in pharmaceuticals or as a fragrance molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. thieme-connect.comlpp-group.com

Continuous Esterification: Developing a continuous flow process for the synthesis of this compound would enable more efficient and scalable production. riken.jp This would involve pumping the reactants through a heated reactor packed with a heterogeneous catalyst. riken.jp

Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, reactant ratios) to identify the optimal parameters for the synthesis of the target ester. acs.org

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, avoiding the isolation of intermediates. nih.gov This could be applied to the synthesis of the alcohol precursor followed immediately by the esterification step.

| Feature of Flow Chemistry | Benefit for Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates and yields |

| Precise Control of Reaction Parameters | Higher selectivity and reproducibility |

| Increased Safety | Smaller reaction volumes reduce the risk of hazardous incidents |

| Ease of Automation and Scalability | Efficient production from lab to industrial scale |

| Integration of Multiple Steps | Reduced waste and processing time nih.gov |

Discovery of Unforeseen Applications in Emerging Technologies

While the current applications of this compound are not well-defined, its unique structure suggests potential uses in several emerging technologies.

Advanced Materials: The long aliphatic chain and the terminal methylene (B1212753) group could be of interest for polymer chemistry. The methylene group, in particular, could be a site for polymerization or further functionalization to create novel materials with tailored properties.

Biologically Active Molecules: Many esters of butyric acid have interesting biological activities. nih.govnih.gov For example, some butyrate esters are being investigated for their potential in treating metabolic diseases. nih.gov The specific structure of this compound could lead to unique interactions with biological targets, warranting investigation into its pharmacological properties.

Sustainable Lubricants and Plasticizers: Synthetic esters are increasingly being used as environmentally friendly lubricants and plasticizers. lubricantexpo.com The properties of this compound, such as its viscosity and thermal stability, could be evaluated for these applications.

Flavor and Fragrance Industry: Many volatile esters are used as flavoring and fragrance agents. nih.gov The structural similarity to other known fragrance compounds, such as linalyl butyrate nist.gov, suggests that this compound could have interesting olfactory properties.

Q & A

Q. What microbial systems are effective for synthesizing butyrate esters, and how are they optimized?

Butyrate esters can be produced using engineered E. coli co-cultures, where one strain generates butyrate and another produces alcohol precursors. For example, a 1:4 or 1:8 inoculation ratio of butyrate-producing (EB243ΔadhE2::yciAh) to butanol-producing (EB243) strains in modified M9Y media (60 g/L glucose, pH 5.8–6.0) achieved up to 7.2 g/L butyl butyrate (BB) . Optimization involves adjusting aeration (0.5–1 vvm) and pH to balance precursor ratios (butyrate:butanol ≈ 1:1). A two-phase system with hexadecane as an extractant minimizes product inhibition .

Q. How do pH and aeration influence butyrate ester yields in microbial systems?

Low pH (5.5–6.0) enhances esterification but may inhibit microbial growth. For E. coli co-cultures, pH 5.8 maximizes glucose consumption and minimizes residual butyrate (2.2 g/L) and butanol (1.0 g/L) . Aeration rates (0.1–0.5 vvm) regulate redox balance: higher aeration supports NADH oxidation in butyrate production, while reduced aeration in later stages promotes butanol synthesis. A two-stage aeration strategy (0.5 vvm initially, then 0.1 vvm) improved BB yields to 7.2 g/L .

Q. What analytical methods are used to quantify butyrate esters and precursors?

- HPLC : Quantifies butyrate, butanol, and glucose using an Agilent 1260 system with HPX-87H columns .

- GC-MS : Measures ester concentrations in solvent phases (e.g., hexadecane) with detection limits <0.1 g/L .

- UV spectrophotometry : Monitors cell density (OD600) and enzyme activity (e.g., lipase LCS) .

Advanced Research Questions

Q. How can metabolic bottlenecks in precursor synthesis be addressed?

Butanol scarcity often limits ester yields. Strategies include:

- Genetic modifications : Knocking out adhE2 in E. coli to redirect carbon flux toward butanol and integrating yciAh (acyltransferase) for esterification .

- Co-culture tuning : Increasing the butanol strain’s inoculation ratio (1:8) raised butanol to 5.4 g/L but required iterative optimization to maintain glucose conversion rates (0.09–0.12 g/g) .

- NADH balancing : Aerobic conditions (0.5 vvm) recycle excess NADH from butyrate pathways, improving ATP yield .

Q. What strategies improve co-culture stability and scalability?

- Dynamic aeration control : A two-stage process (0.5 vvm for growth, 0.1 vvm for production) balances oxygen demands of butyrate/butanol strains, achieving 90% glucose consumption in 72 hours .

- Extractive fermentation : Hexadecane (1:1 v/v) continuously removes esters, reducing toxicity and enabling batch yields >5 g/L .

- CRISPR/Cas9 engineering : Enables precise knockouts (e.g., adhE2) and integration of esterification genes (e.g., yciAh) without antibiotics .

Q. Why do theoretical and experimental ester yields diverge, and how can this gap be narrowed?

Theoretical BB yield from glucose is 0.4 g/g, but experimental yields rarely exceed 0.12–0.34 g/g due to:

- Precursor imbalance : Butanol shortages (e.g., residual butyrate >7 g/L) .

- Metabolic cross-talk : Competing pathways for acetyl-CoA and NADH in co-cultures .

Solutions include: - Flux balance analysis (FBA) : Model carbon allocation to optimize gene expression .

- Enzyme engineering : Overexpression of Thermomyces lanuginosus lipase improves esterification efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.